1-(Bromometil)-2,4-dimetilbenceno

Descripción general

Descripción

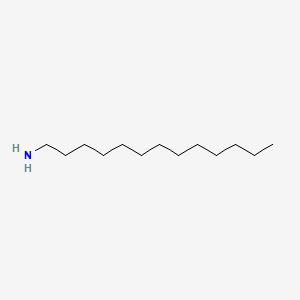

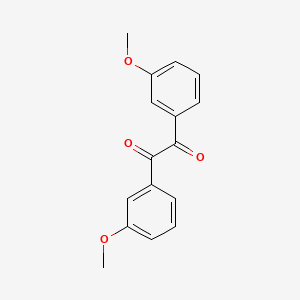

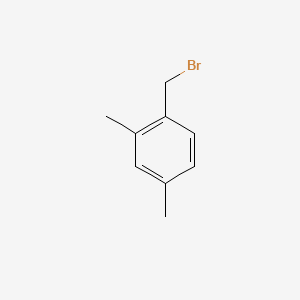

1-(Bromomethyl)-2,4-dimethylbenzene is a brominated derivative of methylbenzene . It’s a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene .Molecular Structure Analysis

The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.Aplicaciones Científicas De Investigación

Síntesis de Copolímeros en Bloque

1-(Bromometil)-2,4-dimetilbenceno: se utiliza en la síntesis de copolímeros en bloque, como el poli(estireno-b-metacrilato de metilo). Este proceso implica la polimerización por transferencia de cadena de adición-fragmentación reversible (RAFT), donde el compuesto actúa como un iniciador bifuncional . Los copolímeros resultantes tienen aplicaciones en varios campos, como la ciencia de los materiales y la nanotecnología, debido a sus propiedades físicas personalizadas.

Polimerización Radical Controlada

El compuesto sirve como un iniciador en la polimerización radical controlada de estireno . Esta técnica es crucial para crear polímeros con pesos moleculares y estructuras específicos, que son esenciales para producir materiales avanzados con las características deseadas para aplicaciones industriales y médicas.

Esterificación Asimétrica

En el campo de la síntesis orgánica, This compound se emplea en reacciones de esterificación asimétricas . Estas reacciones son fundamentales en la producción de compuestos quirales, que son importantes en la industria farmacéutica para el desarrollo de medicamentos con alta especificidad y eficacia.

Polimerización Radical por Transferencia Atómica

Este compuesto también se utiliza como iniciador en la polimerización radical por transferencia atómica (ATRP), particularmente para sintetizar poliestireno y polimetoxiestireno terminados en bromo . ATRP es un método para producir polímeros bien definidos, que es valioso para crear materiales con propiedades consistentes y predecibles.

Síntesis de Ciclopropanos

This compound: está involucrado en la síntesis de ciclopropanos, que son compuestos con una estructura de anillo de tres miembros. Los ciclopropanos son importantes en la química medicinal debido a su presencia en varias moléculas biológicamente activas.

Síntesis de Péptidos

El compuesto se utiliza como agente alquilante en la síntesis de péptidos. Los péptidos tienen numerosas aplicaciones en bioquímica y farmacología, incluyendo como hormonas, neurotransmisores y como agentes terapéuticos.

Mecanismo De Acción

Target of Action

The primary target of 1-(Bromomethyl)-2,4-dimethylbenzene is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

1-(Bromomethyl)-2,4-dimethylbenzene interacts with its targets through a process known as transmetalation . In this process, the bromomethyl group on the benzene ring is replaced by an organoboron reagent in the presence of a palladium catalyst . This leads to the formation of a new carbon-carbon bond .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of 1-(Bromomethyl)-2,4-dimethylbenzene is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagent used in the reaction .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the reaction environment .

Safety and Hazards

Propiedades

IUPAC Name |

1-(bromomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370386 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78831-87-5 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.